2-(2-Fluoro-6-nitrophenyl)acetic Acid
Overview
Description
2-(2-Fluoro-6-nitrophenyl)acetic acid is a chemical compound that is part of the broader class of fluorinated aromatic compounds with potential applications in various fields, including pharmaceuticals and materials science. While the specific compound is not directly synthesized or analyzed in the provided papers, related compounds and methodologies can offer insights into its properties and potential synthesis routes.
Synthesis Analysis
The synthesis of related fluorinated aromatic compounds often involves multi-step reactions, starting from simple aromatic compounds and introducing various functional groups through processes such as amidation, etherification, and hydrolysis. For instance, the synthesis of 2-{[(2-Chloro-6-fluorophenyl)amino]-5-methylphenyl}acetic acid involved a sequence of reactions starting from p-methylaniline and chloroacetic chloride, resulting in an improved method that is simpler and more economical with an overall yield of 66% . This suggests that a similar approach could be adapted for the synthesis of 2-(2-Fluoro-6-nitrophenyl)acetic acid, with careful consideration of the reagents and reaction conditions to introduce the nitro group and acetic acid moiety.
Molecular Structure Analysis
The molecular structure of fluorinated aromatic compounds is often characterized using techniques such as X-ray crystallography, NMR, and IR spectroscopy. For example, the structure of 2-(4-fluorophenyl)-2-(4-fluorophenylamino)acetonitrile was determined using single-crystal X-ray diffraction, and its spectral features were analyzed using FT-IR and NMR spectroscopy . These techniques could similarly be applied to determine the molecular structure of 2-(2-Fluoro-6-nitrophenyl)acetic acid, providing insights into its geometry, electronic distribution, and potential reactivity.
Chemical Reactions Analysis
The reactivity of fluorinated aromatic compounds can be explored through various molecular descriptors and reactivity surfaces. Theoretical calculations, such as those performed for the α-aminonitrile compound in paper , can predict the reactivity of the molecule. For 2-(2-Fluoro-6-nitrophenyl)acetic acid, similar computational studies could elucidate its reactivity patterns, which are crucial for understanding its behavior in chemical reactions and potential applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated aromatic compounds are influenced by the presence of fluorine and other substituents. For instance, the fluorogenic reagent developed for the analysis of primary amines demonstrates good stability in both acidic and basic solutions, which is a desirable property for further manipulation and structural analysis . The bifunctional fluorescent quenching detection of TNP and acetate ions by a synthesized fluorinated compound highlights the sensitivity and specificity that can be achieved through careful design . These examples indicate that 2-(2-Fluoro-6-nitrophenyl)acetic acid may also exhibit unique physical and chemical properties that could be leveraged in analytical and detection applications.
Scientific Research Applications
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Chemical Synthesis
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Synthesis of Biologically Active Compounds
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Peptide and Protein Synthesis
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Polymer Synthesis
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Double Decarboxylative Coupling Reactions
- Carboxylic acids, like “2-(2-Fluoro-6-nitrophenyl)acetic Acid”, are used in double decarboxylative coupling reactions . This synthetic strategy utilizes carboxylic acids as easily accessible, non-toxic, and stable starting materials, and extrudes carbon dioxide (CO2) as the only waste by-product . It’s an environmentally benign alternative to traditional coupling reactions which mainly rely on the use of toxic organic halides or organometallic reagents .
properties
IUPAC Name |
2-(2-fluoro-6-nitrophenyl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO4/c9-6-2-1-3-7(10(13)14)5(6)4-8(11)12/h1-3H,4H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCRZNBSLSBQAIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CC(=O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Fluoro-6-nitrophenyl)acetic Acid |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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